molecular formula C8H16NO2+ B1605963 2-Buten-1-aminium, 4-methoxy-N,N,N-trimethyl-4-oxo- CAS No. 51314-34-2

2-Buten-1-aminium, 4-methoxy-N,N,N-trimethyl-4-oxo-

Cat. No.: B1605963
CAS No.: 51314-34-2
M. Wt: 158.22 g/mol
InChI Key: XLABSPGRHBOJCV-UHFFFAOYSA-N
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Description

2-Buten-1-aminium, 4-methoxy-N,N,N-trimethyl-4-oxo- is a chemical compound with the molecular formula C8H16NO2+ and a molecular weight of 158.22 g/mol. This compound is known for its unique structure, which includes a butenyl group, a methoxy group, and a trimethylammonium group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Buten-1-aminium, 4-methoxy-N,N,N-trimethyl-4-oxo- involves several steps. One common method includes the reaction of 4-methoxy-2-buten-1-amine with trimethylamine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

2-Buten-1-aminium, 4-methoxy-N,N,N-trimethyl-4-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols under appropriate conditions.

Scientific Research Applications

2-Buten-1-aminium, 4-methoxy-N,N,N-trimethyl-4-oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Buten-1-aminium, 4-methoxy-N,N,N-trimethyl-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Buten-1-aminium, 4-methoxy-N,N,N-trimethyl-4-oxo- can be compared with other similar compounds such as:

    2-Buten-1-aminium, 4-ethoxy-N,N,N-trimethyl-4-oxo-: This compound has an ethoxy group instead of a methoxy group, leading to different chemical properties and reactivity.

    2-Buten-1-aminium, 4-hydroxy-N,N,N-trimethyl-4-oxo-: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s solubility and biological activity.

The uniqueness of 2-Buten-1-aminium, 4-methoxy-N,N,N-trimethyl-4-oxo- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-methoxy-4-oxobut-2-enyl)-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO2/c1-9(2,3)7-5-6-8(10)11-4/h5-6H,7H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLABSPGRHBOJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275419
Record name 2-Buten-1-aminium, 4-methoxy-N,N,N-trimethyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51314-34-2
Record name 2-Buten-1-aminium, 4-methoxy-N,N,N-trimethyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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